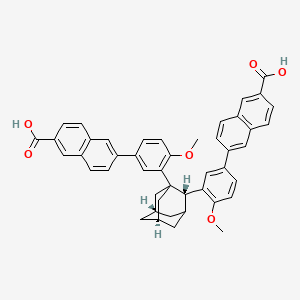
Adapalene Dimer Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adapalene Dimer Impurity is a byproduct formed during the synthesis of Adapalene, a third-generation topical retinoid primarily used in the treatment of acne vulgaris. This impurity is of significant interest due to its potential impact on the efficacy and safety of the final pharmaceutical product. Understanding the properties, synthesis, and reactions of this compound is crucial for ensuring the quality and stability of Adapalene formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adapalene Dimer Impurity typically involves the reaction of Adapalene under specific conditions that promote dimerization. This can occur during the manufacturing process or as a result of degradation over time. The reaction conditions often include the use of solvents like tetrahydrofuran and dimethyl sulfoxide, with sonication to facilitate dissolution .
Industrial Production Methods
In an industrial setting, the production of this compound is generally minimized through careful control of reaction conditions and purification processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities, ensuring that the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Adapalene Dimer Impurity can undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of additional degradation products.
Reduction: Reductive conditions may break down the dimer into its monomeric components.
Substitution: Certain reagents can substitute functional groups within the dimer structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a variety of oxygenated derivatives, while reduction can yield simpler hydrocarbon structures .
Aplicaciones Científicas De Investigación
Adapalene Dimer Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studies on its biological activity help in understanding the safety and efficacy of Adapalene formulations.
Medicine: Research on its pharmacokinetics and toxicology provides insights into potential side effects and interactions.
Mecanismo De Acción
The mechanism of action of Adapalene Dimer Impurity is not as well-studied as that of Adapalene itself. it is believed to interact with similar molecular targets, such as retinoic acid receptors, potentially affecting cellular processes like differentiation and proliferation. The exact pathways and molecular interactions involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Adapalene: The parent compound, used in acne treatment.
Tretinoin: Another retinoid with similar applications but different safety profiles.
Tazarotene: A more potent retinoid, contraindicated in pregnancy.
Uniqueness
Adapalene Dimer Impurity is unique due to its formation during the synthesis and degradation of Adapalene. Its presence can influence the stability and efficacy of Adapalene formulations, making it a critical factor in pharmaceutical quality control .
Propiedades
Fórmula molecular |
C46H40O6 |
|---|---|
Peso molecular |
688.8 g/mol |
Nombre IUPAC |
6-[3-[(2R,5S,7R)-1-[5-(6-carboxynaphthalen-2-yl)-2-methoxyphenyl]-2-adamantyl]-4-methoxyphenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C46H40O6/c1-51-41-13-11-34(30-3-5-32-20-36(44(47)48)9-7-28(32)18-30)22-39(41)43-38-16-26-15-27(17-38)25-46(43,24-26)40-23-35(12-14-42(40)52-2)31-4-6-33-21-37(45(49)50)10-8-29(33)19-31/h3-14,18-23,26-27,38,43H,15-17,24-25H2,1-2H3,(H,47,48)(H,49,50)/t26-,27+,38?,43-,46?/m0/s1 |
Clave InChI |
KTKWBKKFGAIHTE-XGWZSWAJSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)[C@@H]4C5C[C@H]6C[C@@H](C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C4C5CC6CC(C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


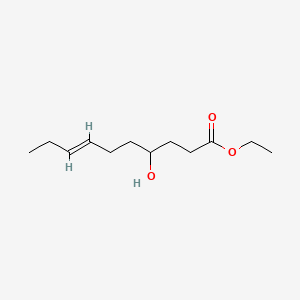
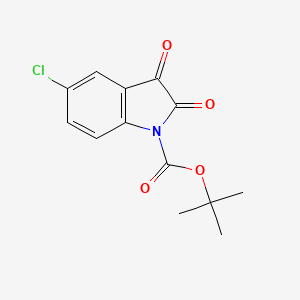
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
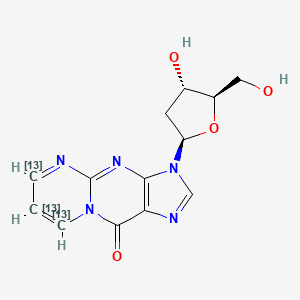

![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
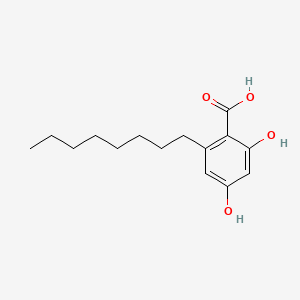
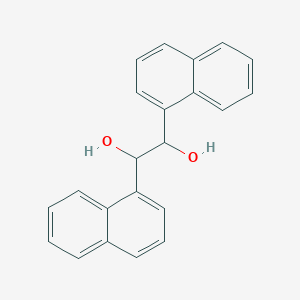
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)


